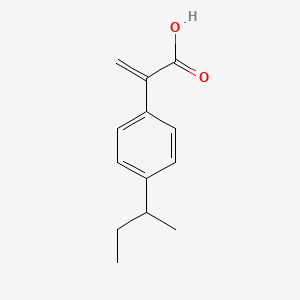

2-(4-(sec-Butyl)phenyl)acrylic acid

説明

2-(4-(sec-Butyl)phenyl)acrylic acid is an organic compound characterized by an acrylic acid backbone (CH₂=CHCOOH) substituted at the 2-position of a phenyl ring, which itself bears a sec-butyl group at the para position. Acrylic acid derivatives are often employed as intermediates in synthesizing polymers, bioactive molecules, or specialty chemicals .

特性

分子式 |

C13H16O2 |

|---|---|

分子量 |

204.26 g/mol |

IUPAC名 |

2-(4-butan-2-ylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C13H16O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChIキー |

DAWRRWLLCSAOFK-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1=CC=C(C=C1)C(=C)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(sec-Butyl)phenyl)acrylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(sec-Butyl)benzene. This intermediate can then undergo a Heck reaction with acrylic acid to yield the desired product .

Industrial Production Methods

Industrial production of 2-(4-(sec-Butyl)phenyl)acrylic acid typically involves large-scale Friedel-Crafts alkylation followed by Heck coupling. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of specialized catalysts to ensure efficient conversion .

化学反応の分析

Types of Reactions

2-(4-(sec-Butyl)phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or sulfonated derivatives.

科学的研究の応用

2-(4-(sec-Butyl)phenyl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 2-(4-(sec-Butyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

類似化合物との比較

Structural and Functional Group Comparisons

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Features a 3,4-dihydroxyphenyl group attached to the acrylic acid backbone.

- Key Differences : The hydroxyl groups in caffeic acid enhance hydrogen bonding and solubility in polar solvents, whereas the sec-butyl substituent in 2-(4-(sec-butyl)phenyl)acrylic acid increases hydrophobicity and steric bulk.

- Applications: Caffeic acid is widely used in antioxidant research, food additives, and cosmetic formulations due to its phenolic properties . In contrast, the sec-butyl variant may exhibit enhanced lipid solubility, making it suitable for hydrophobic drug delivery systems.

Ibuprofen Impurity O (2-(4-(sec-Butyl)phenyl)propanoic Acid)

- Structure: A propanoic acid derivative with a sec-butylphenyl group.

- Key Differences: The absence of the acrylic acid’s α,β-unsaturated double bond reduces reactivity toward Michael addition or polymerization. This structural difference impacts pharmacological activity; ibuprofen derivatives act as NSAIDs (non-steroidal anti-inflammatory drugs), while acrylic acid derivatives are more reactive in conjugate addition reactions .

- Data Table :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| 2-(4-(sec-Butyl)phenyl)acrylic acid | C₁₃H₁₆O₂ | 204.27 (calculated) | Acrylic acid, sec-butylphenyl | Polymer intermediates |

| Ibuprofen Impurity O | C₁₃H₁₈O₂ | 206.28 | Propanoic acid, sec-butylphenyl | Pharmaceutical impurities |

Quinoline-4-Carboxylic Acid Derivatives

- Structure: Quinoline ring substituted with sec-butylphenyl and carboxylic acid groups (e.g., 2-(4-(sec-butyl)phenyl)-6,8-dimethylquinoline-4-carboxylic acid, CAS 932928-86-4).

- Key Differences: The quinoline core introduces aromatic nitrogen, enabling coordination chemistry and fluorescence properties. The acrylic acid analog lacks this heterocyclic system but offers simpler synthetic routes for functionalization .

- Applications: Quinoline derivatives are used in metal-organic frameworks (MOFs) and kinase inhibitors, while acrylic acid derivatives are tailored for photopolymerization or as crosslinkers.

2-[4-(sec-Butyl)phenoxy]acetic Acid

- Structure : An acetic acid moiety linked via an ether bond to the sec-butylphenyl group.

- Key Differences : The ether linkage reduces acidity (pKa ~4.7 for acetic acid vs. ~2.8 for acrylic acid) and alters electronic properties. This compound may serve as a herbicide intermediate, whereas the acrylic acid variant’s conjugated system enables UV-initiated reactions .

Physicochemical and Reactivity Comparisons

- Lipophilicity: The sec-butyl group in 2-(4-(sec-butyl)phenyl)acrylic acid increases logP (octanol-water partition coefficient) compared to caffeic acid, enhancing membrane permeability but reducing water solubility.

- Reactivity: The α,β-unsaturated carbonyl in acrylic acid facilitates nucleophilic attacks (e.g., thiol additions), unlike propanoic or acetic acid analogs. This reactivity is exploited in creating drug conjugates or photo-curable resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。